Product packaging for Cyclonona-1,2,3-triene(Cat. No.:CAS No. 90885-93-1)

Cyclonona-1,2,3-triene

Cat. No.: B14367774
CAS No.: 90885-93-1
M. Wt: 120.19 g/mol
InChI Key: WNWVKHYVLMZWJK-UHFFFAOYSA-N
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Description

Cyclonona-1,2,3-triene is a specialized nine-membered cyclic cumulene of significant theoretical interest in organic chemistry and computational research. Its core research value lies in the study of strained ring systems and the conformational behavior of medium-sized cyclic allenes. Ab initio studies on its molecular structure have calculated that the chair (C S ) and twist-boat (C S ) conformations possess similar energies, with their interconversion occurring via a low-energy transition state of 18.4 kJ·mol -1 . The twist (C 2 ) and boat (C S ) geometries are higher in energy, providing a complex landscape for studying ring dynamics and stability . This compound serves as a valuable model system for advancing the understanding of cumulene chemistry, ring strain, and orbital interactions in non-aromatic cyclic systems. Researchers utilize this compound to explore fundamental principles and potential reaction pathways inherent to strained, cyclic allenes. It is presented as a research chemical for further investigation and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12 B14367774 Cyclonona-1,2,3-triene CAS No. 90885-93-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90885-93-1

Molecular Formula

C9H12

Molecular Weight

120.19 g/mol

InChI

InChI=1S/C9H12/c1-2-4-6-8-9-7-5-3-1/h1,7H,2,4,6,8-9H2

InChI Key

WNWVKHYVLMZWJK-UHFFFAOYSA-N

Canonical SMILES

C1CCC=C=C=CCC1

Origin of Product

United States

Synthetic Methodologies and Strategies for Cyclonona 1,2,3 Triene and Its Derivatives

Classical Synthetic Approaches to Cyclic Trienes

Traditional methods for constructing cyclic trienes have laid the groundwork for the synthesis of complex cyclic allenes like cyclonona-1,2,3-triene. These approaches often rely on fundamental organic reactions such as cyclizations and eliminations.

Cyclization Reactions

Electrocyclic reactions represent a powerful tool in the synthesis of cyclic trienes. These pericyclic reactions involve the formation of a new σ-bond and the rearrangement of π-bonds within a conjugated polyene system to form a cyclic compound. libretexts.org For instance, conjugated trienes can undergo thermal or photochemical 6π-electrocyclization to yield cyclohexadienes. libretexts.orgresearchgate.net While this is a common route for six-membered rings, the synthesis of larger rings like those in this compound requires different strategies.

The synthesis of seven-membered cyclic trienes has been achieved through 8π electrocyclization reactions. nih.gov This involves generating a heptatrienyl anion from a suitable precursor, which then undergoes electrocyclization. nih.govresearchgate.net Researchers have developed methods to perform these reactions under mild conditions, expanding their functional group tolerance. chemistryviews.org

Dehalogenation and Elimination Strategies (e.g., from gem-dihalocyclopropane precursors)

A cornerstone in the synthesis of cyclic allenes, including this compound, is the Doering-Moore-Skattebøl method. metu.edu.tr This approach utilizes the reaction of gem-dihalocyclopropanes with an alkyllithium reagent. researchgate.netscispace.com The gem-dihalocyclopropanes are themselves readily prepared by the addition of a dihalocarbene to an alkene. rsc.orgresearchgate.net

The mechanism is believed to involve the formation of a transient carbene or carbenoid, which then undergoes ring-opening to form the allene (B1206475). thieme-connect.dewiley.com This method has been successfully applied to the synthesis of cyclonona-1,2-diene from cyclooctene, which serves as a precursor to this compound. metu.edu.tr The reaction of 1,1-dibromocyclopropane (B14071962) derivatives with alkyllithium has proven to be a high-yielding route to various cyclic allenes. scispace.com

Precursor Alkenegem-Dihalocyclopropane IntermediateResulting AlleneReference
Cyclooctene7,7-Dibromobicyclo[4.1.0]heptaneCyclonona-1,2-diene metu.edu.tr
Styrene1,1-Dibromo-2-phenylcyclopropane1-Phenylpropa-1,2-diene scispace.com
1,1-Diphenylethylene1,1-Dibromo-2,2-diphenylcyclopropane1,1-Diphenylpropa-1,2-diene scispace.com

Modern Catalytic Methods for Cyclic Allene and Triene Synthesis

More recently, transition metal catalysis has emerged as a powerful and versatile tool for the synthesis of cyclic allenes and trienes, offering improved efficiency, selectivity, and functional group tolerance. bohrium.comthieme-connect.de

Transition Metal-Mediated Syntheses (e.g., Palladium-catalyzed, Ruthenium-catalyzed)

Palladium-catalyzed reactions have been extensively developed for the synthesis of allenes. thieme-connect.de These methods often involve the coupling of various substrates, such as enynes, to generate the allene moiety. nih.gov Palladium catalysts can also be used in annulation reactions to construct cyclic systems. For example, palladium(II)-catalyzed annulation between ortho-alkenylphenols and allenes, including cyclonona-1,2-diene, has been reported to yield benzoxepine (B8326511) products. acs.orgacs.org

Ruthenium-catalyzed reactions have also proven effective in allene synthesis. researcher.lifenih.gov Ruthenium complexes can catalyze the two-component addition of an allene and an activated olefin to form 1,3-dienes, which can be valuable precursors for further transformations. acs.orgnih.gov Furthermore, ruthenium catalysts have been employed in intramolecular [2+2] cycloadditions of allenenes to create bicyclic systems. researchgate.net The development of highly efficient cyclic-alkyl-amino-carbene (CAAC) ruthenium catalysts has enabled the synthesis of linear and cyclic poly(allenamer)s through ring-opening and ring-expansion metathesis polymerization. researcher.lifenih.gov

Enantioselective Approaches to Chiral Cyclic Allene Systems

The axial chirality of allenes makes them attractive targets for asymmetric synthesis. nih.gov Several enantioselective methods for preparing chiral allenes have been developed, often relying on transition metal catalysis or organocatalysis.

One strategy involves the use of chiral catalysts to control the stereochemical outcome of the reaction. For instance, palladium catalysts with chiral ligands, such as ferrocenyl-PHOX, have been used in the enantioselective hydroamination of conjugated enynes to produce chiral allenes. nih.gov Another approach is the traceless Petasis reaction, where chiral biphenols catalyze the asymmetric addition of boronates to sulfonyl hydrazones to yield enantioenriched allenes. nih.gov

Organocatalytic methods have also emerged as a powerful tool for the enantioselective synthesis of chiral allenes. Chiral phosphoric acid catalysts, for example, can be used for the enantioconvergent synthesis of chiral tetrasubstituted allenes from racemic indole-substituted propargylic alcohols. researchgate.net These methods provide access to a wide range of enantioenriched allenes with high enantioselectivities. researchgate.netacs.org

Preparation of Functionalized this compound Analogues

The synthesis of functionalized derivatives of this compound allows for the exploration of their chemical properties and potential applications. The introduction of functional groups can be achieved by using substituted precursors in the classical or catalytic synthetic routes.

For example, the synthesis of 1-phenylcyclonona-1,2-diene has been reported using the Doering-Moore-Skattebøl method starting from 1-phenylcyclooctene. metu.edu.tr The presence of the phenyl group was found to decrease the stability of the resulting allene. metu.edu.tr Similarly, unsaturated derivatives of cyclonona-1,2-diene have been synthesized and shown to be more reactive due to increased ring strain. metu.edu.tr

Titanium-catalyzed cross-cyclomagnesiation of cyclonona-1,2-diene with O-, N-, and Si-containing allenes has been used to prepare functionalized cyclononene (B11951088) derivatives. sciforum.net Furthermore, the pursuit of complex nine-membered ring compounds like cis,cis,cis-cyclonona-2,5,8-triene-1,4,7-trione has led to the development of synthetic routes to highly functionalized tris-(σ)π-homobenzenes, which can be seen as precursors to functionalized cyclononatrienes. researchgate.net

Strategies for Introducing Diverse Substituents

The functionalization of cyclononatriene rings is crucial for modifying their chemical properties and for their application as building blocks in the synthesis of more complex molecules. Several strategies have been employed to introduce a variety of substituents.

One effective method involves the controlled cleavage of a pre-existing cyclononatriene isomer. For instance, the selective ozonolysis of cyclonona-1,4,7-triene can be finely tuned to cleave either one or two of the double bonds. acs.org Depending on the amount of ozone used, this reaction yields functionalized, linear C9-chain molecules such as (3Z,6Z)-9,9-dimethoxy-nona-3,6-dien-1-ol or (Z)-6,6-dimethoxy-3-hexen-1-ol. acs.org These resulting molecules, bearing hydroxyl and acetal (B89532) groups, serve as versatile intermediates that can be used in subsequent reactions, like the Wittig reaction, to introduce a wide array of different chemical moieties. acs.org

Another powerful strategy for creating functionalized nine-membered rings is through transition metal catalysis. Titanium-catalyzed cross-cyclomagnesiation of cyclonona-1,2-diene with various O-, N-, and Si-containing allenes leads to the formation of bicyclic organomagnesium compounds. orgsyn.org Subsequent hydrolysis of these intermediates yields correspondingly substituted cyclononene derivatives, demonstrating a pathway to incorporate heteroatom-based functional groups. orgsyn.org Similarly, the reaction of zirconocene (B1252598) complexes with silyl-substituted diynes has been shown to produce silylated seven-membered cyclic cumulenes, a methodology that suggests a potential route for introducing silyl (B83357) groups into related nine-membered ring systems. researchgate.net

Table 1: Methodologies for Introducing Substituents onto Nine-Membered Rings

Methodology Starting Material Key Reagents Type of Substituents Introduced Citation(s)
Controlled Ozonolysis Cyclonona-1,4,7-triene Ozone (O₃), Wittig Reagents Acetal, Hydroxyl, various via Wittig acs.org
Cross-Cyclomagnesiation Cyclonona-1,2-diene EtMgBr, Cp₂TiCl₂, O/N/Si-allenes O-, N-, and Si-containing groups orgsyn.org
Zirconocene-mediated 1,4-bis(trimethylsilyl)buta-1,3-diyne Zirconocene complex Trimethylsilyl groups researchgate.net

Synthetic Routes to Different Cyclononatriene Isomers

The specific arrangement of double bonds within the nine-membered ring defines the isomer of cyclononatriene, each with distinct properties and synthetic challenges. The smallest stable, unsubstituted cyclic allene is cyclonona-1,2-diene, which can be synthesized via the Doering-Moore-Skattebøl reaction. core.ac.uk This two-step method involves the reaction of an olefin with a dihalocarbene, followed by treatment with an organolithium reagent to induce ring expansion and form the allene. core.ac.ukwikipedia.org

One of the most common methods for accessing unsaturated nine-membered rings is the Skattebøl rearrangement (a variant of the Doering-Moore-Skattebøl method), which utilizes ring expansion from an eight-membered precursor. For example, cyclonona-1,2,6-triene (B75190) is prepared from cycloocta-1,5-diene (B8815838). nih.gov The synthesis involves the addition of dibromocarbene to one of the double bonds of cycloocta-1,5-diene to form a dibromocyclopropane adduct, which is then treated with methyllithium (B1224462) to yield the ring-expanded triene. nih.gov

The synthesis of other isomers often begins with readily available cyclic dienes. Cyclonona-1,4,7-triene can be prepared from 1,5-cyclooctadiene. acs.org The synthesis of cyclonona-1,2,5-triene (B14559165) has also been reported to start from 1,4-cyclooctadiene. acs.org

Table 2: Synthetic Routes to Select Cyclononatriene Isomers

Isomer Starting Material Key Synthetic Steps/Method Citation(s)
Cyclonona-1,2,6-triene Cycloocta-1,5-diene Doering-Moore-Skattebøl Reaction (Dibromocarbene addition, followed by MeLi) nih.gov
Cyclonona-1,4,7-triene 1,5-Cyclooctadiene Ozonolysis and subsequent reactions acs.org
Cyclonona-1,2,5-triene 1,4-Cyclooctadiene Details not specified in sources acs.org

Challenges and Innovations in Medium-Sized Ring Construction for Trienes

The synthesis of medium-sized rings, which includes nine-membered trienes, is a well-known challenge in organic chemistry. researchgate.net These difficulties stem from both unfavorable thermodynamics and kinetics.

Key Challenges:

Enthalpic and Entropic Factors: Direct cyclization methods are often hampered by unfavorable entropic penalties incurred when bringing the two ends of a linear precursor together. researchgate.netresearchgate.net Enthalpic strain, including angle strain and torsional strain from non-ideal bond angles, further destabilizes the ring. researchgate.net

Competing Reactions: The high strain and reactivity of these systems can lead to undesirable side reactions. Attempts to synthesize certain derivatives, such as cis,cis,cis-cyclonona-2,5,8-triene-1,4,7-trione, have been thwarted by an exceptional ease of polymerization and the prevalence of transannular reactions. researchgate.net

Innovations in Synthesis: To circumvent these challenges, chemists have developed several innovative strategies that move beyond simple direct cyclization.

Ring-Expansion Reactions: This is a primary strategy for efficiently creating medium-sized rings from smaller, more easily synthesized fused bicyclic compounds. researchgate.netmdpi.com These methods avoid the entropic cost of direct cyclization. researchgate.net Strategies include the cleavage of C-C, C-N, or N-N bonds in polycyclic precursors to expand into a larger ring. mdpi.com The Grob fragmentation and radical-mediated ring expansions are specific examples that have been successfully utilized. researchgate.net

Catalytic Methods: The use of transition metal catalysts offers powerful solutions. Gold-catalyzed cyclizations have been developed for constructing medium-sized rings from acyclic precursors. researchgate.net A catalytic method for forming 8- and 9-membered rings has been reported that proceeds through the intramolecular Friedel-Crafts reaction of vinyl carbocation intermediates, which are generated using a Lewis acidic lithium salt. acs.org Ring-closing metathesis (RCM) is another powerful catalytic tool for forming medium-sized rings, though it often requires precious metal catalysts like ruthenium. acs.org

Conformational Control: The introduction of sp²-hybridized carbon atoms (e.g., as part of a phenylene motif) into the acyclic precursor can reduce the transannular steric repulsion that would otherwise impede cyclization, leading to more efficient nine-membered ring formation. researchgate.net

Table 3: Challenges and Innovative Solutions in Medium-Sized Triene Synthesis

Challenge Innovative Solution(s) Citation(s)
Unfavorable Enthalpy & Entropy Ring-Expansion Reactions, Ring-Closing Metathesis (RCM) researchgate.netresearchgate.netmdpi.com
Transannular Strain Use of precursors with sp² carbons to pre-organize structure, Ring Expansion researchgate.netacs.org
Competing Intermolecular Reactions Catalytic intramolecular reactions (e.g., Au-catalyzed, Friedel-Crafts) researchgate.netacs.org
Polymerization/Rearrangement Mild reaction conditions, Catalytic methods researchgate.netrsc.org

Computational and Theoretical Investigations of Cyclonona 1,2,3 Triene

Electronic Structure Theory Applications

Electronic structure methods, which use the laws of quantum mechanics, are fundamental to the computational study of molecules. These methods provide detailed information about electron distribution, molecular geometry, and energies.

Ab initio and Density Functional Theory (DFT) are two of the most widely used electronic structure methods. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the electronic structure based on the electron density, offering a favorable balance between accuracy and computational cost. grafiati.com Methods such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and the B3LYP functional in DFT are commonly employed to investigate nine-membered ring systems. conicet.gov.arresearchgate.net

A primary application of ab initio and DFT calculations is geometry optimization, a process that locates the lowest-energy three-dimensional arrangement of atoms in a molecule. conflex.net For flexible nine-membered rings, this process is essential for identifying the most stable conformations and the transition states that connect them on the potential energy hypersurface. conicet.gov.ar

Computational studies on related nine-membered cyclic hydrocarbons, such as cyclononene (B11951088) and other cyclononatriene isomers, have revealed complex conformational landscapes with multiple energy minima, including various chair, boat, and twist forms. researchgate.netresearchgate.netresearchgate.net For instance, calculations on (Z,Z,Z)-cyclonona-1,3,5-triene show a twist-boat conformation to be the most stable. researchgate.net While specific conformational analysis of cyclonona-1,2,3-triene is not extensively detailed in the provided research, the established methodologies are directly applicable. These calculations typically involve:

Initial Conformation Search: Often performed using computationally less expensive molecular mechanics force fields to identify potential low-energy structures. conflex.net

Quantum Mechanical Optimization: High-accuracy geometry optimization of the identified conformers using DFT or ab initio methods (e.g., B3LYP/6-31G(d)) to determine their precise structures and relative energies. conicet.gov.arconflex.net

Transition State Location: Identification of the energy barriers between conformations, which provides insight into the flexibility of the ring system. researchgate.net

Ring strain is a critical factor governing the stability and reactivity of cyclic molecules. wikipedia.org It arises from the deviation of bond angles from their ideal values (angle strain), eclipsing interactions between adjacent bonds (torsional strain), and unfavorable cross-ring interactions (transannular strain). wikipedia.orglibretexts.org The total strain energy can be quantified by comparing the heat of combustion of the cyclic compound to that of a strain-free acyclic reference. libretexts.org

Theoretical methods are particularly effective for estimating strain. Isodesmic and homodesmic equations, calculated at levels like B3LYP/6-311+G(d,p), are used to compute the strain energy associated with specific functional groups within a ring system. researchgate.net For the homologous series of cyclic butatrienes, calculations show that the strain energy decreases as the ring size increases. researchgate.net A study estimated the functional group strain for the butatriene unit in this compound to be 4 kcal/mol, which is significantly lower than that of smaller, more rigid rings like 1,2,3-cyclohexatriene (B14357811). researchgate.net

Functional Group Strain Estimates for Cyclic Butatrienes researchgate.net
CompoundEstimated Strain (kcal/mol)
1,2,3-Cyclopentatriene80
1,2,3-Cyclohexatriene50
1,2,3-Cycloheptatriene26
1,2,3-Cyclooctatriene17
1,2,3-Cyclononatriene4

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is essential for understanding a molecule's electronic properties and reactivity. DFT calculations provide detailed information on the energies and spatial distributions of these orbitals. conicet.gov.ar In related systems like cis-cis-cis 1,4,7-cyclononatriene, the HOMO distribution has been visualized for different conformations to understand how the geometry affects electronic structure. conicet.gov.ar Theoretical studies on metal complexes with triene ligands have also used frontier orbital analysis to predict reactivity, demonstrating the utility of this approach. core.ac.uk For this compound, such analyses would be critical for predicting its behavior in pericyclic reactions or as a ligand in organometallic chemistry.

Ab Initio and Density Functional Theory (DFT) Calculations

Molecular Mechanics and Molecular Dynamics Simulations

For conformationally flexible molecules like this compound, quantum mechanical methods can be computationally prohibitive for exploring the entire potential energy surface. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer a computationally efficient alternative. acs.orgnih.gov

Molecular Mechanics (MM) employs classical physics-based potential energy functions, known as force fields, to calculate the energy of a molecule as a function of its geometry. nih.gov It is widely used for:

Conformational Searches: Rapidly exploring the vast number of possible conformations to identify low-energy structures, which can then be further analyzed using higher-level DFT or ab initio methods. conflex.netacs.org

Energy Calculation: Estimating the steric energy of different conformers to assess their relative stabilities.

Molecular Dynamics (MD) simulations use the forces calculated by a force field to simulate the real-time motion of atoms and molecules. By solving Newton's equations of motion, MD can provide insight into:

Dynamic Behavior: How the molecule moves, vibrates, and interconverts between different conformations over time.

Thermodynamic Properties: Averaging properties over the simulation trajectory to compute thermodynamic quantities. Recent developments have combined neural network potentials (NNP) with molecular mechanics (NNP/MM) to accelerate simulations while maintaining high accuracy. acellera.com

Theoretical Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods are invaluable for predicting spectroscopic properties and aiding in the interpretation of experimental spectra. dokumen.pub

Vibrational Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule. grafiati.com These predicted frequencies and their corresponding intensities can be used to assign the peaks in experimental infrared (IR) and Raman spectra, providing a direct link between the observed spectrum and the molecule's structure and bonding. grafiati.comdokumen.pub

NMR Spectroscopy: While not directly addressed in the provided context for this specific molecule, quantum chemical methods are also routinely used to predict NMR chemical shifts and coupling constants, which are fundamental for structure elucidation.

Electronic Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV/Vis) of molecules. nih.gov It calculates the energies of electronic transitions from the ground state to various excited states. dokumen.pubnih.gov This information helps in understanding the molecule's color (or lack thereof) and its photochemical properties. Machine learning models, trained on data from low-cost DFT calculations, are also emerging as a tool for the rapid and accurate prediction of spectroscopic properties. nih.govmpg.de

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry has emerged as a powerful tool to investigate the transient and highly reactive nature of strained cyclic cumulenes like this compound. While experimental studies on the reaction mechanisms of this specific triene are limited, theoretical calculations provide invaluable insights into its potential reaction pathways and the associated transition states. These investigations typically employ methods such as Density Functional Theory (DFT) and ab initio calculations to map out the potential energy surfaces of various reactions.

Research into the computational analysis of this compound and its isomers has highlighted the significant influence of ring strain and the unique geometry of the cumulated double bonds on their reactivity. For instance, studies on the related compound cyclohexa-1,2,3-triene have demonstrated its ability to participate in a variety of cycloaddition reactions. clockss.org Theoretical calculations for analogous systems often focus on pericyclic reactions, such as electrocyclizations and cycloadditions, as well as additions of radicals or nucleophiles.

While specific computational data for this compound remains scarce in publicly accessible literature, the principles derived from studies of similar cyclic trienes and allenes can be used to infer its likely reactivity. For example, DFT calculations on the formation of the isomeric cyclonona-1,2,6-triene (B75190) suggest that the transition state is stabilized by a reduction in angular strain within the nine-membered ring. This implies that reactions of this compound would also be heavily influenced by geometric factors that can alleviate its inherent strain.

Computational studies on the conformational analysis of other cyclononatriene isomers, such as (Z,Z,Z)-cyclonona-1,3,6-triene, have identified multiple low-energy conformations and the transition states that separate them. researchgate.net These studies utilize various levels of theory to determine the relative energies of different conformers and the energy barriers for ring inversion. researchgate.net The calculated energies for these processes are crucial for understanding the dynamic behavior of the nine-membered ring system.

The following tables summarize computational data for related cyclononatriene isomers, which can provide a comparative context for the potential behavior of this compound.

Calculated Relative Energies (kcal/mol) for Conformers of (Z,Z,Z)-Cyclonona-1,3,6-triene researchgate.net
ConformerHF/6-31GMP2/6-31G//HF/6-31GB3LYP/6-31G//HF/6-31G*
TB (Twist-Boat)0.000.000.00
T (Twist)1.922.301.75
TS1 (Transition State 1)3.595.034.59
TS2 (Transition State 2)7.358.415.41
Calculated Activation Energies (kcal/mol) for Interconversion of cis-cis-cis-1,4,7-Cyclononatriene Conformers conicet.gov.ar
InterconversionCalculation MethodActivation Energy (kcal/mol)
Crown to TwistB3LYP/aug-cc-pvdz//B3LYP/6-31G(d,p)14.01
Crown to TwistMP2/6-31G(d,p)//B3LYP/6-31G(d,p)14.01

These tables illustrate the type of quantitative data that can be obtained from computational studies, offering precise energetic information about the stability of different molecular structures and the feasibility of their interconversion. Although direct computational studies on the reaction mechanisms of this compound are not widely reported, the established methodologies applied to its isomers pave the way for future investigations into its unique chemical reactivity.

Spectroscopic Characterization for Structural and Conformational Elucidation of Cyclonona 1,2,3 Triene Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for detailing the molecular framework of organic compounds. researchgate.net It offers unparalleled insight into the chemical environment of individual nuclei, primarily ¹H and ¹³C, enabling the mapping of the covalent scaffold and stereochemical relationships. researchgate.netethernet.edu.et

The structural assignment of cyclonona-1,2,3-triene is achieved through the analysis of ¹H and ¹³C NMR spectra. The chemical shifts (δ) indicate the electronic environment of each nucleus, while spin-spin coupling constants reveal the connectivity between adjacent atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is particularly diagnostic for the C=C=C=C cumulene core. The central sp-hybridized carbon atoms of the triene system are expected to resonate at a unique chemical shift, distinct from the terminal sp²-hybridized carbons of the cumulene and the sp³-hybridized carbons of the aliphatic chain. In related strained cyclic acs.orgcumulenes, the central carbon (C3) shows characteristic shifts that are sensitive to the ring's geometry. nih.gov The terminal allenic carbons (C1 and C4) and the aliphatic carbons (C5-C9) would appear in the typical olefinic and aliphatic regions, respectively.

Table 1: Predicted NMR Chemical Shifts for this compound Predicted values are based on general principles and data from analogous structures.

AtomNucleusPredicted Chemical Shift (δ, ppm)Notes
C2, C3¹³C~140-150Central sp-hybridized carbons of the cumulene.
C1, C4¹³C~100-120Terminal sp²-hybridized carbons of the cumulene.
C5-C9¹³C~20-40Aliphatic sp³-hybridized carbons in the ring.
H1, H4¹H~5.0-6.0Vinylic protons on the cumulene system.
H5-H9¹H~1.5-2.5Aliphatic protons on the saturated part of the ring.

Cyclic systems, particularly medium-sized rings like cyclononane (B1620106) derivatives, are often conformationally flexible. Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study these dynamic processes, such as ring inversions and pseudorotations, that occur on the NMR timescale. numberanalytics.com

By recording NMR spectra at various temperatures (variable-temperature NMR), one can observe changes in the appearance of the signals. numberanalytics.com At high temperatures, if the conformational exchange is fast, the spectrum shows averaged signals for the exchanging nuclei. As the temperature is lowered, the rate of exchange decreases. If the rate becomes slow enough on the NMR timescale, separate signals for each distinct conformation can be observed. umn.edu

In the intermediate exchange regime, the signals broaden and eventually merge into a single peak at a specific temperature known as the coalescence temperature. umn.edu Analysis of the line shapes and the coalescence temperature allows for the calculation of the free-energy barrier (ΔG‡) for the conformational exchange process. DNMR studies on related cyclic allenes and alkenes, such as cis-cyclononene and 1,2-cycloundecadiene, have successfully determined the populations of different conformations and the energy barriers between them. acs.orgnih.gov For this compound, DNMR would provide critical data on its conformational landscape and the energetic cost of its ring dynamics.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly effective for identifying specific functional groups, such as the cumulene linkage in this compound. polimi.it

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of a cumulene is the intense absorption band corresponding to the asymmetric stretching vibration of the C=C=C moiety. researchgate.net For cyclic allenes like cyclonona-1,2-diene, this band appears strongly around 1965 cm⁻¹. scispace.com For this compound, a similarly strong and characteristic band is expected in the 1950-2050 cm⁻¹ region, serving as a definitive signature of the cumulene functional group.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the asymmetric stretch is strong in the IR, the symmetric C=C=C stretching mode is typically strong in the Raman spectrum. polimi.itacs.org Studies on various cumulenes show that this mode is highly sensitive to the electronic structure and conjugation within the molecule. polimi.itacs.org The analysis of both IR and Raman spectra provides a more complete picture of the vibrational properties and can be supported by DFT calculations to assign specific spectral features to calculated vibrational modes. mpg.de

Table 2: Characteristic Vibrational Frequencies for Cumulenes

Vibrational ModeTechniqueExpected Frequency Range (cm⁻¹)Intensity
Asymmetric C=C=C StretchIR1950 - 2050Strong
Symmetric C=C=C StretchRaman2000 - 2100Strong
C-H Stretch (sp²)IR, Raman3000 - 3100Medium
C-H Stretch (sp³)IR, Raman2850 - 3000Medium-Strong

Mass Spectrometry in Molecular Structure Assignment

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

For this compound, which has the molecular formula C₉H₁₂, the calculated monoisotopic mass is approximately 120.0939 Da. nist.govnih.gov High-resolution mass spectrometry (HRMS) can measure this mass with high precision (typically to within 5 ppm), which serves to confirm the elemental formula and distinguish it from other compounds with the same nominal mass. mdpi.com

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the intact molecule. The fragmentation pattern observed in the mass spectrum provides additional structural clues. For cyclic hydrocarbons, fragmentation often involves the loss of small neutral molecules like ethylene (B1197577) (C₂H₄) or other hydrocarbon fragments. While specific data for this compound is not available, the mass spectrum of its isomer, cyclonona-1,2,6-triene (B75190), shows a prominent molecular ion peak at m/z 120, confirming the molecular weight. nist.gov

X-ray Crystallography of Solid-State this compound Derivatives and Analogues

X-ray crystallography is the gold standard for the unambiguous determination of molecular structure in the solid state. By diffracting X-rays off a single crystal of a compound, a precise three-dimensional map of atomic positions can be generated.

While obtaining a suitable crystal of the parent this compound might be challenging due to its potential reactivity and non-polar nature, the synthesis and analysis of more stable, crystalline derivatives (e.g., with bulky substituents) is a common strategy. nih.gov X-ray analysis of such a derivative would provide definitive proof of the nine-membered ring structure and the cumulenic linkage. researchgate.net

Crucially, this technique would quantify the geometric consequences of incorporating a normally linear C=C=C=C unit into a medium-sized ring. Key parameters obtained would include:

Bond Lengths: Precise measurement of the C=C bond lengths within the cumulene chain.

Bond Angles: Determination of the C-C-C bond angles, which would reveal the extent of bending and strain in the cumulene core. Studies on strained cyclic tetraaryl acs.orgcumulenes have shown that ring strain forces the cumulenic framework to bend away from the ideal 180° linearity. nih.gov

Torsional Angles: The conformation of the nine-membered ring in the solid state would be explicitly defined by its torsional angles.

This data is invaluable for understanding the fundamental structural impact of ring strain on cumulene systems and for benchmarking computational models.

Reactivity and Mechanistic Studies of Cyclonona 1,2,3 Triene

Pericyclic Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu For cyclonona-1,2,3-triene, these pathways, particularly cycloadditions and electrocyclizations, represent major avenues of reactivity.

Cycloaddition Reactions (e.g., [2+2], [3+2], [4+2] modes)

Cycloaddition reactions involve the combination of two π-electron systems to form a new ring. msu.edu Due to the high strain energy of its bent cumulene structure, this compound is expected to be highly reactive in such transformations. The central C2-C3 double bond of the 1,2,3-triene system is a particularly reactive site for cycloadditions.

Diels-Alder Type Cycloadditions

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. mdpi.com While no studies specifically detailing this compound acting as a diene have been reported, its analogue, the highly reactive intermediate cyclohexa-1,2,3-triene, participates in [4+2] type cycloadditions. In these reactions, the central double bond of the cyclic cumulene acts as the 2π component (dienophile).

Research on cyclohexa-1,2,3-triene generated in the presence of various N,α-diphenylnitrones showed the formation of seven-membered cyclic amines. These products arise from a [4+2] type cycloaddition of the central double bond of the triene with the nitrone, followed by rearrangement. clockss.org This suggests that this compound could undergo similar reactions with suitable dienes or heterodienes.

Table 1: Cycloaddition of analogous Cyclohexa-1,2,3-triene with various Nitrones clockss.org
Nitrone Substituent (R)Yield of Adduct (%)
H54
p-Me45
p-Cl50
p-Br40
1,3-Dipolar Cycloadditions

A 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. wikipedia.org These reactions are a powerful tool for constructing heterocyclic systems. unimi.it Strained cyclic π-systems are particularly reactive dipolarophiles.

The aforementioned reaction between cyclohexa-1,2,3-triene and nitrones can also be classified as a 1,3-dipolar cycloaddition. clockss.org Nitrones are quintessential 1,3-dipoles, and they react with the central double bond of the cumulene system to form isoxazolidine-type initial adducts, which may then rearrange. clockss.orgwikipedia.org Given the stability of this compound, it is a prime candidate for reacting with a wide array of 1,3-dipoles such as azides, nitrile oxides, and carbonyl ylides to form stable five-membered heterocyclic adducts.

Electrocyclic Transformations

An electrocyclic reaction is a reversible, unimolecular pericyclic reaction involving the formation of a σ-bond between the termini of a conjugated π-system, or the reverse ring-opening process. masterorganicchemistry.com The stereochemistry of these reactions is dictated by the Woodward-Hoffmann rules.

While no electrocyclic reactions have been documented specifically for this compound, related isomers provide insight into potential transformations. For instance, cyclonona-1,3,5,7-tetraene, upon generation, rapidly isomerizes at room temperature to 3a,7a-dihydro-1H-indene via a thermal 6π disrotatory electrocyclic ring-closing. wikipedia.org Similarly, theoretical studies on (1Z,3Z,5E)-cyclonona-1,3,5-triene predict a thermal disrotatory ring closure, consistent with the behavior of a 6π electron system. askfilo.comvaia.com These examples suggest that if this compound were to undergo an electrocyclic reaction involving its conjugated system, it would likely follow these established stereochemical pathways.

Nucleophilic and Electrophilic Addition Pathways

The electron distribution in the cumulene system of this compound allows for both nucleophilic and electrophilic attacks. A nucleophilic addition involves the reaction of a nucleophile with an electrophilic double or triple bond. wikipedia.org The central sp-hybridized carbon atom of the allene (B1206475) system is electron-deficient and a potential target for nucleophiles. However, the bulky substituents and the cyclic nature of the molecule may provide significant steric protection, potentially hindering such attacks. dtic.mil

Conversely, electrophilic addition reactions involve the initial attack of an electrophile on the π-electron system. chemguide.co.uklibretexts.org The terminal double bonds of the cumulene are potential sites for electrophilic attack. The reaction of this compound with electrophiles like halogens or protic acids would be expected to proceed via the formation of a transient cationic intermediate, which would then be trapped by a nucleophile to give an addition product. The regioselectivity of such additions would be influenced by the relative stability of the possible carbocation intermediates.

σ-Bond Insertion Reactions

Sigma-bond insertion reactions, particularly those involving carbenes or metal complexes, are a powerful method for C-C bond formation. In the context of strained molecules, these reactions can be facilitated by the release of ring strain. However, based on the available scientific literature, there are no documented examples of σ-bond insertion reactions involving this compound. This remains an unexplored area of its reactivity.

Catalytic Transformations Involving the this compound Moiety

The unique structural and electronic properties of this compound, a stable cyclic cumulene, make it an intriguing substrate for transition metal-catalyzed reactions. clockss.org The bent geometry of the cumulene system induces significant ring strain, which in turn influences its reactivity in catalytic transformations. clockss.orgnih.gov

The Pauson-Khand reaction (PKR), a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, is a powerful tool for the synthesis of cyclopentenones. thieme-connect.dewikipedia.org The allenic variant of this reaction (APKR) utilizes an allene in place of the alkene, expanding the synthetic utility of the transformation. thieme-connect.de

In the context of this compound, its participation in the APKR would involve one of the double bonds of the allene system. Research in this specific area with this compound is not extensively documented in the provided results. However, studies on related cyclic allenes, such as cyclonona-1,2-diene, have shown smooth reactivity with alkyne metal complexes in Pauson-Khand type reactions. uwindsor.ca The reactivity in these reactions is often dependent on the specific transition metal catalyst employed, with cobalt, rhodium, and molybdenum being common choices. thieme-connect.deorgsyn.org For instance, Rh(I) catalysts have been shown to exhibit selectivity for the distal double bond of an allene in intramolecular APKR, whereas Mo(CO)₆ favors the proximal double bond. orgsyn.org The mechanism generally proceeds through the formation of a metal-alkyne complex, followed by coordination and insertion of the allene, and subsequent carbonyl insertion and reductive elimination to yield the cyclopentenone product. wikipedia.org

The regioselectivity of the APKR with an unsymmetrical allene like this compound would be a key aspect to consider. The substitution pattern on the allene can influence which double bond participates in the cycloaddition.

orgsyn.org
Table 1: Transition Metals Used in Allenic Pauson-Khand Reactions
Transition MetalCommon Catalyst PrecursorKey CharacteristicsReference
CobaltCo₂(CO)₈The original metal used in stoichiometric Pauson-Khand reactions.
Rhodium[Rh(CO)₂Cl]₂Often used for catalytic versions of the reaction and can exhibit high selectivity.
Generated code

This compound and related strained allenes are versatile partners in various other transition metal-catalyzed reactions beyond the Pauson-Khand reaction. These transformations leverage the reactivity of the strained π-systems to construct complex molecular architectures.

[4+2] Cycloadditions: Transition metal catalysts can facilitate [4+2] cycloadditions (Diels-Alder type reactions) that may not proceed under thermal conditions or may require harsh conditions. williams.edu Nickel and rhodium complexes are often employed to catalyze these reactions. williams.edupku.edu.cn For instance, nickel-catalyzed intramolecular [4+2] cycloadditions of dienes with unactivated alkynes proceed under mild conditions. williams.edu While specific examples with this compound as the dienophile are not detailed, its strained nature suggests it could be a reactive partner in such transformations.

[3+2] Cycloadditions: Rhodium-catalyzed [3+2] cycloadditions using vinylcyclopropanes (VCPs) as three-carbon synthons have been developed. pku.edu.cn These reactions can be extended to include allenes as the two-carbon component, leading to the formation of fused bicyclic structures. pku.edu.cn

Palladium-Catalyzed Annulations: Palladium(II) catalysts have been used in the annulation of ortho-alkenylphenols with allenes to produce benzoxepine (B8326511) derivatives. acs.orgnih.gov In a study involving various allenes, the cyclic allene cyclonona-1,2-diene was shown to be an effective reaction partner, yielding the expected product. acs.orgnih.gov This suggests that this compound could potentially undergo similar transformations. The regioselectivity of such reactions with unsymmetrical allenes can be influenced by additives like 2,2′-bipyridine. nih.gov

Titanium-Catalyzed Cycloadditions: A two-component catalytic system of TiCl₄ and Et₂AlCl has been shown to catalyze the [6π+2π] cycloaddition of 1,2-dienes to 1,3,5-cycloheptatriene, leading to bicyclo[4.2.1]nona-2,4-dienes with high regio- and stereoselectivity. researchgate.net

researchgate.net
Table 2: Examples of Transition Metal-Catalyzed Reactions of Allenes
Reaction TypeCatalyst SystemReactant PartnerProduct TypeReference
[6π+2π] CycloadditionTiCl₄ / Et₂AlCl1,3,5-CycloheptatrieneBicyclo[4.2.1]nona-2,4-dienes
AnnulationPd(OAc)₂ / Cu(OAc)₂ortho-AlkenylphenolsBenzoxepines
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Influence of Ring Strain on Reactivity Profiles and Chemo-/Regio-selectivity

The reactivity of cyclic cumulenes is significantly influenced by the inherent ring strain arising from the distortion of the linear sp-hybridized carbon chain. clockss.org In this compound, the estimated functional group strain is relatively low (4 kcal/mol) compared to smaller cyclic butatrienes like 1,2,3-cycloheptatriene (26 kcal/mol) and 1,2,3-cyclohexatriene (B14357811) (50 kcal/mol). nih.govresearchgate.net Nevertheless, this strain is a driving force for reactions that lead to a release of this energy. researchgate.net

The strain in cyclic allenes and cumulenes enhances their reactivity towards various reagents. nih.govresearchgate.netvulcanchem.com For example, more strained double bonds exhibit accelerated rates in reactions like diimide reduction. thieme-connect.de This is exemplified by the observation that cyclonona-1,2-diene reacts faster than cyclodeca-1,2-diene, which is attributed to its higher internal strain. thieme-connect.de

The strain also plays a crucial role in determining the chemo- and regioselectivity of reactions. In transition metal-catalyzed reactions, the coordination of the metal to a specific double bond of the cumulene can be influenced by both steric and electronic factors, which are in turn affected by the ring's conformation and strain. For instance, in the Pauson-Khand reaction of allenynes, the catalyst can selectively react with either the proximal or distal double bond of the allene moiety. thieme-connect.de

In cycloaddition reactions, the strained nature of the cyclic cumulene can favor certain pathways. For example, in Diels-Alder reactions, the strained geometry may favor endo transition states to alleviate angular strain. vulcanchem.com The regioselectivity of radical additions to allenes is also influenced by the substitution pattern, which can direct the attacking radical to either the central or terminal carbons of the allene system. nih.gov

Investigation of Reaction Intermediates and Transition State Structures

Understanding the intermediates and transition states in reactions of this compound is key to explaining its reactivity and selectivity. Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating these transient species. nih.govconicet.gov.ar

In transition metal-catalyzed reactions, the mechanism typically involves several key steps: coordination of the reactants to the metal center, oxidative coupling or insertion to form metallacyclic intermediates, and subsequent reductive elimination to release the product and regenerate the catalyst. pku.edu.cn For example, in the Pauson-Khand reaction, a key intermediate is a cobaltacycle formed after the coordination of the alkyne and allene to the cobalt center. wikipedia.org The structure of this metallacycle determines the regio- and stereochemical outcome of the reaction. wikipedia.org

For cycloaddition reactions, the geometry of the transition state is critical. For instance, the photochemical rearrangement of cyclonona-1,2,6-triene (B75190) is believed to proceed through a six-center, boat-like transition state due to the severe strain associated with a four-center, chair-like transition state. thieme-connect.de

Computational studies on the conformational landscape of the cyclononatriene skeleton reveal the existence of multiple low-energy conformations and the transition states that connect them. conicet.gov.arsciexplore.ir For instance, ab initio and DFT calculations on cis,cis,cis-1,4,7-cyclononatriene have identified crown and twist forms as important low-energy conformations. conicet.gov.ar The geometry of this compound itself has been studied, with calculations indicating that the twist (C₂) and boat (Cₛ) geometries are higher in energy than the ground state conformation. sciexplore.ir The investigation of these conformational preferences is crucial as they can influence the approach of reagents and the geometry of reaction intermediates and transition states.

conicet.gov.ar
Table 3: Investigated Conformers of Cyclononatriene Derivatives
CompoundMethodIdentified Low-Energy Conformations/Transition StatesReference
cis,cis,cis-1,4,7-CyclononatrieneB3LYP/6-31G(d,p)Crown and Twist conformations
This compoundAb initioTwist (C₂) and Boat (Cₛ) geometries identified as higher energy states
Generated code

Stereochemical Features and Chiroptical Properties of Cyclonona 1,2,3 Triene Systems

Intrinsic Axial Chirality of the Cumulated Diene Unit

Axial chirality is a form of stereoisomerism where a molecule lacks a traditional chiral center but possesses a "chiral axis." This axis is an axis about which a set of substituents is arranged in a spatial orientation that is not superimposable on its mirror image. wikipedia.orgqmul.ac.uk In the case of cyclonona-1,2,3-triene, the C1=C2=C3 moiety of the butatriene unit defines the chiral axis. qmul.ac.uk

The chirality arises because the two orthogonal π-systems of the cumulated double bonds force the substituents at the ends of the unit into perpendicular planes. For a general acyclic butatriene, abC=C=C=Ccd, chirality exists if a ≠ b and c ≠ d. In the cyclic system of this compound, the "substituents" are the segments of the carbocyclic ring connecting to C1 and C3. The nine-membered ring constrains the geometry, and if the ring conformation lacks a plane of symmetry or a center of inversion, the molecule as a whole will be chiral. The non-planar arrangement of the ring around the rigid C=C=C axis ensures that the molecule cannot be superimposed on its mirror image, thus rendering it chiral. This is analogous to the well-documented axial chirality in cyclic allenes. csic.es

Enantiomeric Interconversion and Racemization Dynamics

Chiral molecules that can convert into their own enantiomers are subject to racemization. For axially chiral cyclic systems, this interconversion typically occurs through conformational changes that provide a low-energy pathway for inverting the chiral axis. In the case of this compound, racemization would likely proceed through a ring-inversion process.

Experimental Characterization of Chiroptical Responses

The chirality of this compound would manifest in its interaction with polarized light, which can be probed using chiroptical spectroscopic techniques.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub An ECD spectrum provides information about the absolute configuration and conformation of a chiral compound. encyclopedia.pub For this compound, the electronic transitions associated with the conjugated butatriene chromophore would be expected to produce characteristic ECD signals, known as Cotton effects.

The sign and intensity of these Cotton effects are highly sensitive to the molecule's three-dimensional structure. mdpi.com Since the ECD spectrum of one enantiomer is the mirror image of the other, this technique would be the primary method for distinguishing between the (aR) and (aS) forms of this compound. While specific ECD spectra for this compound have not been reported, analysis of related chiral dienes and polyenes shows that the skewed conformation of the chromophore, dictated by the ring, would lead to distinct ECD signatures. mdpi.com

Circularly Polarized Luminescence (CPL) Investigations

Circularly Polarized Luminescence (CPL) is the emission analogue of ECD, measuring the differential emission of left and right circularly polarized light from a chiral, luminescent molecule. rsc.org This technique provides valuable information about the stereochemistry of the molecule in its excited state. nist.gov

If this compound or a derivative were found to be fluorescent, CPL spectroscopy could be employed to study its excited-state geometry. The CPL spectrum would reveal whether the molecule retains its chirality upon photoexcitation and how the excited-state conformation might differ from that of the ground state. The key parameter derived from a CPL measurement is the luminescence dissymmetry factor (g_lum), which quantifies the degree of circular polarization in the emitted light. This factor is directly related to the geometry of the emitting species. rsc.org

Computational Modeling of Chiroptical Phenomena and Dissymmetry Factors

In the absence of experimental data, or as a means to interpret it, quantum-mechanical calculations have become an indispensable tool. nih.gov Time-dependent density functional theory (TD-DFT) is a powerful method for predicting the chiroptical properties of molecules. researchgate.net

For a conformationally flexible molecule like this compound, a reliable computational study would involve several key steps:

Conformational Search: Identifying all low-energy conformers of the molecule.

Geometry Optimization: Optimizing the geometry of each conformer.

Spectrum Calculation: Calculating the ECD and CPL spectra for each significant conformer using TD-DFT.

Boltzmann Averaging: Averaging the calculated spectra based on the predicted population of each conformer at a given temperature.

This process yields a theoretical spectrum that can be compared with experimental data to assign the absolute configuration. mdpi.com The calculations also provide the rotational strength (R) for ECD and the dissymmetry factor (g) for both absorption and emission, which are crucial for quantifying the chiroptical response. nih.govresearchgate.net Such computational analysis would be essential for understanding the relationship between the specific ring conformations of this compound and its observed chiroptical properties.

Broader Academic Implications and Future Research Directions

Comparative Analysis with Other Cyclic Allenes and Trienes

Cyclic allenes and cumulenes are characterized by significant ring strain, a consequence of forcing the typically linear sp-hybridized carbon chain into a cyclic structure. This inherent strain is a powerful driving force for their reactivity. nih.govnih.gov The magnitude of this strain is highly dependent on the ring size, with smaller rings exhibiting greater strain and consequently, higher reactivity. researchgate.net Cyclonona-1,2,3-triene is particularly noteworthy because it represents a balance point: it is strained enough to be highly reactive, yet stable enough for isolation, unlike its smaller, more transient counterparts like cyclohexa-1,2,3-triene. clockss.orgdtic.mil

Computational studies using homodesmic and isodesmic equations have quantified the strain energies for homologous series of cyclic allenes and butatrienes. As the ring size decreases, the strain energy increases dramatically, leading to a sharp rise in reactivity. researchgate.net This relationship is crucial for understanding why smaller cyclic allenes are typically only observed as fleeting intermediates, readily trapped by various reagents, while this compound can be isolated and studied directly. clockss.orgillinois.edu The high potential energy conferred by this strain enables novel chemical transformations, including various cycloadditions and rearrangements driven by strain release. nih.govescholarship.orgwiley.com

Table 1: Calculated Strain Energies for Cyclic Allenes and Butatrienes This table presents estimated functional group strain energies, illustrating the inverse relationship between ring size and strain.

CompoundRing SizeStrain Energy (kcal/mol)Reference
Cyclic Allenes
1,2-Cyclobutadiene465 researchgate.net
1,2-Cyclopentadiene551 researchgate.net
1,2-Cyclohexadiene632 researchgate.net
1,2-Cycloheptadiene714 researchgate.net
1,2-Cyclooctadiene85 researchgate.net
1,2-Cyclononadiene92 researchgate.net
Cyclic Butatrienes
1,2,3-Cyclohexatriene (B14357811)650 researchgate.net
1,2,3-Cycloheptatriene726 researchgate.net
1,2,3-Cyclooctatriene817 researchgate.net
This compound 9 4 researchgate.net

A comparison of this compound with its isomers reveals the profound impact of double bond arrangement on molecular structure, stability, and chemical behavior. Isomers such as the conjugated cyclonona-1,3,5-triene (B14727220) and the isolated cyclonona-1,2,5-triene (B14559165) lack the unique structural feature of a cumulated π-system within a nine-membered ring.

Cyclonona-1,3,5-triene : This conjugated isomer adopts various conformations to minimize steric and torsional strain, with studies focusing on the energy barriers associated with ring inversion and other dynamic processes. researchgate.netacs.org Its reactivity is characteristic of conjugated polyenes, differing significantly from the strain-driven chemistry of the cumulenic isomer.

Cyclonona-1,2,5-triene : This isomer contains both an allene (B1206475) and an isolated double bond. Its chemistry would be a composite of these two functionalities, with the strained allene portion expected to be the primary site of reactivity.

This compound : The enforced bending of the C=C=C=C moiety in this compound creates substantial strain, albeit less than in smaller rings, which is the dominant factor governing its reactivity. researchgate.netclockss.org This is in stark contrast to its conjugated or non-conjugated isomers, where reactivity is dictated by the electronic properties of their respective π-systems rather than by the release of severe geometric strain.

Table 2: Comparison of Cyclononatriene Isomers This table highlights the key structural and chemical differences between this compound and its isomers.

Compound NameCAS NumberMolecular FormulaKey Structural FeaturePrimary Driver of Reactivity
This compound 90885-93-1C₉H₁₂Cumulated triene in a 9-membered ringRing Strain
Cyclonona-1,3,5-triene6572-40-3C₉H₁₂Conjugated triene systemConjugation, Conformational Effects
Cyclonona-1,2,5-triene61832-87-9C₉H₁₂Isolated allene and alkeneRing Strain (of allene moiety)

Contribution to the Fundamental Understanding of Aromaticity and Anti-aromaticity in Non-planar Systems (e.g., comparisons to cyclononatetraenyl anion/cation systems)

This compound serves as an important non-aromatic benchmark when exploring electronic effects in other nine-membered ring systems, such as the cyclononatetraenyl ions. While the chemistry of this compound is dictated by the strain of its bent cumulene unit, the reactivity and structure of the cyclononatetraenyl cation and anion are governed by the principles of aromaticity and anti-aromaticity.

The cyclononatetraenyl anion (C₉H₉⁻) is a 10π-electron system (4n+2, where n=2) and is considered aromatic. quora.comwikipedia.orgvaia.com To achieve the necessary planar geometry for aromatic stabilization, the ion overcomes significant angle strain, adopting C-C-C bond angles near 140°, a substantial deviation from the ideal 120° for sp² carbons. wikipedia.org This demonstrates that the energetic reward of aromaticity can surmount considerable geometric strain.

Conversely, the cyclononatetraenyl cation (C₉H₉⁺) is an 8π-electron system (4n, where n=2). quora.comvaia.com If planar, it would be highly unstable and anti-aromatic. To avoid this destabilization, the system can distort. reddit.com Intriguingly, computational and experimental evidence suggests that the C₉H₉⁺ cation can adopt a twisted, non-planar conformation that confers Möbius aromaticity—a distinct form of stabilization that applies to 4n π-electron systems with a phase inversion in their cyclic array of p-orbitals. quora.comwikipedia.orgresearchgate.net

By contrasting these ionic species with the non-aromatic, strain-driven reactivity of this compound, researchers can isolate and better understand the powerful influence of electronic stabilization in large, non-planar rings.

Applications in Advanced Organic Synthesis and Methodology Development

The strain energy inherent in molecules like this compound makes them valuable building blocks for the rapid construction of complex molecular architectures. nih.govescholarship.org The release of this strain provides a strong thermodynamic driving force for reactions. While much of the research in this area has utilized more transient species like 1,2-cyclohexadiene, the relative stability of this compound makes it an attractive substrate for developing and refining new synthetic methods. clockss.org

Key applications and methodologies include:

Cycloaddition Reactions : Strained allenes are potent reactants in [4+2], [2+2], and [3+2] cycloadditions, enabling the formation of intricate polycyclic systems. illinois.eduwiley.com

Metal-Catalyzed Annulations : A frontier in the field involves the interception of transient cyclic allenes with organometallic intermediates. snnu.edu.cnnih.gov Palladium-catalyzed processes, for example, have been developed to generate fused heterocyclic products, often with control over stereochemistry. escholarship.orgnih.gov The defined structure of this compound makes it a promising candidate for expanding the scope of such metal-catalyzed transformations.

Versatile Precursors : The synthesis of this compound can be achieved from 1,1-dihalocyclopropane derivatives, demonstrating a viable route to this and other cyclic cumulenes for use in synthetic applications. thieme-connect.de

Exploration of Unexplored Reactivity Modes and Derivatization Strategies

While the cycloaddition chemistry of strained allenes is well-documented, there remain numerous unexplored avenues for this compound. Drawing inspiration from recent discoveries with related strained intermediates can guide future investigations.

Strain-Driven Rearrangements : A novel reaction pathway observed in 1,2,4-cyclohexatriene (B14280417) derivatives involves the migration of a silyl (B83357) or acyl group from a substituent oxygen to the central carbon of the allene. nih.govumn.edu Investigating whether this compound can undergo analogous strain-driven group migrations could unlock new synthetic transformations.

Radical Chemistry : The interception of 1,2-cyclohexadiene with nitroxyl (B88944) radicals has demonstrated a unique mode of monoradical reactivity for strained allenes. escholarship.org Exploring the behavior of this compound under radical conditions could reveal new bond-forming strategies.

Asymmetric Transformations : A major goal is the development of enantioselective reactions. Using chiral catalysts to intercept this compound could provide access to complex, enantioenriched scaffolds, a significant challenge in modern synthesis. escholarship.orgsnnu.edu.cn

Derivatization : The synthesis of substituted this compound derivatives is a largely unexplored area. Installing functional groups on the nine-membered ring could be used to tune the molecule's stability, strain, and reactivity, thereby creating a toolbox of tailored building blocks for organic synthesis.

Outlook on Novel Research Avenues in Cyclic Cumulene Chemistry

The chemistry of strained cyclic cumulenes has matured from a field focused on theoretical curiosities to one that produces powerful and practical tools for organic synthesis. escholarship.orgacs.org this compound occupies a central place in this evolution. Future research is poised to advance in several exciting directions.

A primary focus will be the continued development of mild and efficient methods for generating strained cumulenes and integrating them into catalytic cycles. illinois.edunih.gov The pursuit of asymmetric catalysis to control the absolute stereochemistry of the resulting complex products remains a paramount objective. escholarship.orgsnnu.edu.cn Furthermore, the fundamental understanding of bonding and reactivity, aided by increasingly powerful computational tools, will continue to guide experimental design. researchgate.net The unique helical orbital arrangements in cumulenes present ongoing theoretical interest, with cyclic systems adding the fascinating dimension of ring strain. acs.org As synthetic capabilities expand, the exploration of larger, more complex cyclic cumulenes and their potential applications in areas like materials science could become a new frontier. ualberta.ca

Q & A

Q. What are the key challenges in synthesizing Cyclonona-1,2,3-triene, and what methodological approaches address them?

this compound’s strained cyclic structure and conjugated triene system make synthesis challenging due to thermodynamic instability and steric constraints. Methods include:

  • Photochemical cyclization : Used to stabilize reactive intermediates by controlling light exposure and reaction temperature .
  • Metal-catalyzed reactions : Transition metals (e.g., Pd or Ni) facilitate bond formation under inert conditions to prevent undesired side reactions .
  • Precursor design : Selection of linear precursors with pre-organized double bonds (e.g., enynes) to minimize strain during cyclization. Key validation steps involve NMR to monitor reaction progress and X-ray crystallography to confirm regiochemistry .

Q. How can researchers reliably characterize the structure of this compound?

Structural characterization requires multi-technique validation:

  • High-resolution NMR : Assigns double-bond positions and detects ring strain via coupling constants (e.g., 3JHH^3J_{HH} for vicinal protons) .
  • Infrared (IR) spectroscopy : Identifies conjugation patterns through C=C stretching frequencies (typically 1600–1680 cm1^{-1}).
  • X-ray crystallography : Resolves bond lengths and angles to confirm planarity deviations caused by strain .
  • Computational validation : Compare experimental data with DFT-optimized structures (e.g., using Gaussian or ORCA) .

Advanced Research Questions

Q. What computational strategies are effective for modeling the thermodynamic stability of this compound?

Advanced studies combine:

  • Density Functional Theory (DFT) : Calculate strain energy via isodesmic reactions (e.g., comparing to cyclohexane derivatives) .
  • Molecular Dynamics (MD) simulations : Track conformational changes under thermal stress to predict degradation pathways.
  • NICS (Nucleus-Independent Chemical Shift) analysis : Quantify aromaticity or antiaromaticity effects in the conjugated system . Data contradictions (e.g., discrepancies between calculated and experimental strain energies) require recalibrating basis sets or validating force fields against experimental benchmarks .

Q. How does the electronic configuration of this compound influence its reactivity in Diels-Alder reactions?

The triene’s electron-deficient or -rich nature dictates regioselectivity:

  • Frontier Molecular Orbital (FMO) analysis : Determine HOMO/LUMO energies to predict reactivity with dienophiles .
  • Kinetic studies : Use stopped-flow techniques to measure reaction rates under varying temperatures and solvents.
  • Isotopic labeling : Track reaction pathways (e.g., 13^{13}C labeling) to distinguish between concerted and stepwise mechanisms . Conflicting data on regioselectivity may arise from solvent effects or competing transition states, necessitating multivariate analysis .

Q. What methodologies resolve contradictions in spectroscopic data for this compound derivatives?

Contradictions (e.g., inconsistent NMR peak assignments) are addressed by:

  • Cross-validation : Compare data from multiple techniques (e.g., NOESY for spatial proximity vs. COSY for connectivity) .
  • Dynamic NMR experiments : Identify fluxional behavior caused by ring puckering or bond rotation .
  • Crystallographic refinement : Use Hirshfeld surface analysis to detect intermolecular interactions distorting spectroscopic results . Replication studies are critical; detailed protocols for synthesis and characterization must be shared to ensure reproducibility .

Data Analysis and Experimental Design

Q. How should researchers design experiments to study the isomerization of this compound?

Q. What statistical methods are appropriate for analyzing this compound’s structure-activity relationships?

  • Multivariate regression : Correlate substituent effects (e.g., Hammett σ values) with reaction outcomes.
  • Principal Component Analysis (PCA) : Reduce dimensionality in datasets linking bond angles to stability .
  • Bayesian inference : Quantify uncertainty in computational predictions (e.g., Gibbs free energy calculations) . Open-source tools like R or Python’s SciPy suite enable reproducible analysis, with transparency in code and raw data .

Methodological Best Practices

Q. How can researchers ensure reproducibility in this compound studies?

  • Detailed protocols : Document reaction conditions (e.g., solvent purity, catalyst loading) and instrument calibration steps .
  • Data sharing : Deposit raw spectra, crystallographic files (.cif), and computational inputs/outputs in repositories like Zenodo.
  • Peer collaboration : Engage crystallographers, spectroscopists, and theoreticians to cross-validate findings .

Q. What ethical considerations apply to computational studies of strained hydrocarbons?

  • Transparency : Disclose software versions, parameters, and potential conflicts of interest .
  • Data integrity : Avoid selective reporting; publish negative results (e.g., failed syntheses) to guide future work .
  • Open access : Share code and datasets under licenses like CC-BY to foster community verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.